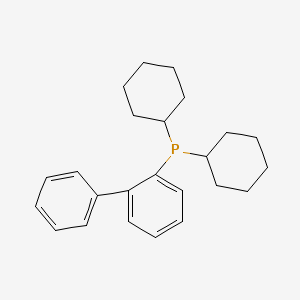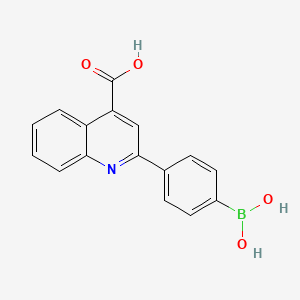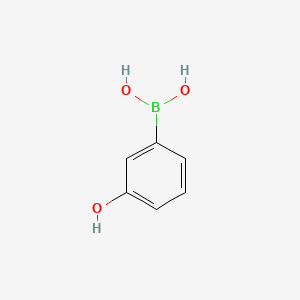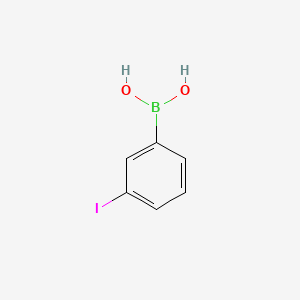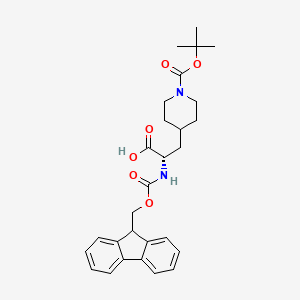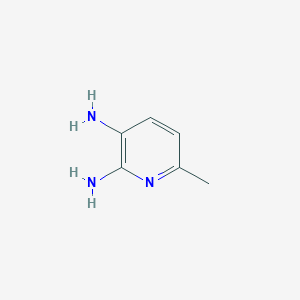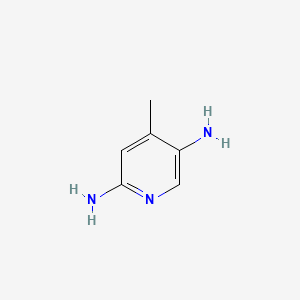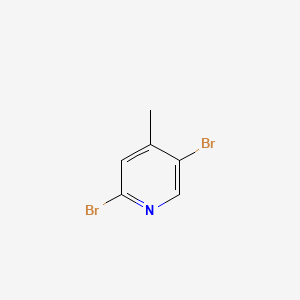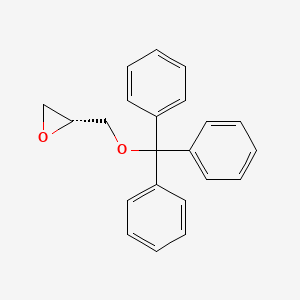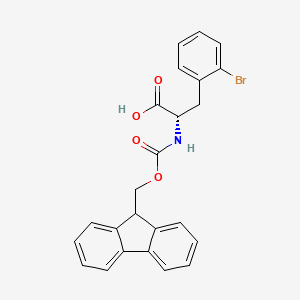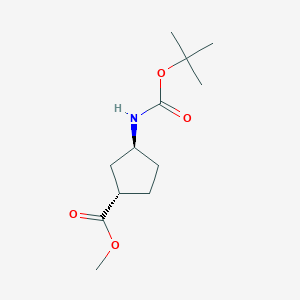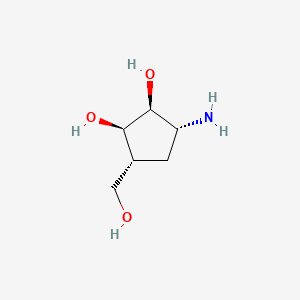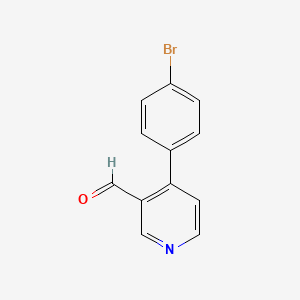
4-(4-Bromophenyl)pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-(4-Bromophenyl)pyridine-3-carbaldehyde" is a brominated aromatic aldehyde with potential applications in various chemical reactions and syntheses. It is structurally related to several other compounds that have been the subject of research, including those with pyridine and pyrazole moieties, which are known for their interesting chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, cyclopalladated 2-(4-bromophenyl)pyridine complexes have been synthesized and characterized, demonstrating the potential for creating complex structures with this bromophenyl moiety . Additionally, the reaction of pyridine-4-carbaldehyde with ferrocenyl-4,5-dihydropyrazoles has been reported to yield novel pyrazole derivatives, indicating the reactivity of the carbaldehyde group in condensation reactions . Furthermore, the cyclization of 3-bromopyridine-4-carbaldehyde with carbon monoxide and carboxylic acids under palladium catalysis has been described, showcasing a method to create fused ring systems .
Molecular Structure Analysis
X-ray diffraction has been used to determine the structure of related compounds, such as 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, which provides insights into the molecular conformation and intermolecular interactions . The molecular structure of similar compounds has also been optimized using computational methods, such as HF and DFT calculations, to predict vibrational frequencies and molecular stability .
Chemical Reactions Analysis
The bromophenyl group is a versatile moiety that can participate in various chemical reactions. For example, the cyclometalated Pd(II) and Ir(III) complexes containing the bromophenyl group have been applied in coupling reactions, demonstrating the utility of these complexes in organic synthesis . The reactivity of the carbaldehyde group has also been exploited in the synthesis of heteroanellated compounds, where it reacts with dinucleophiles to form new ring systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing the 4-bromophenyl group have been studied through photophysical and solvatochromic investigations. For instance, the emission spectrum and quantum yield of a related compound were found to vary in different solvents, indicating solvatochromic behavior . The infrared spectrum and optical properties of a fluorinated analogue have been experimentally and theoretically analyzed, providing information on vibrational modes and potential applications in nonlinear optics .
Scientific Research Applications
1. Synthesis of Functionalized Chromeno[4,3-b]pyridine Derivatives
- Summary of Application: This compound is used in the synthesis of functionalized chromeno[4,3-b]pyridine derivatives. These derivatives have a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties .
- Methods of Application: A three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines is carried out under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) .
- Results or Outcomes: This method provides a concise, efficient one-pot synthesis of functionalized chromeno[4,3-b]pyridine derivatives .
2. Synthesis of N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives
- Summary of Application: This compound is used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. These derivatives are studied for their pharmacological activities as prospective antimicrobial and antiproliferative agents .
- Methods of Application: The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
- Results or Outcomes: The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
3. Microwave-Assisted Synthesis of New Schiff Bases
- Summary of Application: This compound is used in the microwave-assisted synthesis of new Schiff bases from imidazo[1,2-a]pyridine-3-carbaldehyde and aromatic amines . Schiff bases are a class of organic compounds that have a wide range of pharmacological properties .
- Methods of Application: The synthesis involves the condensation of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes with 2-aminopyridine in polyethylene glycol-400 as a green reaction medium in the presence of a catalytic amount of acetic acid .
- Results or Outcomes: This protocol provides an efficient, eco-friendly method for the synthesis of new Schiff bases. It offers enhanced reaction rates, high yields, and avoids the use of toxic catalysts and hazardous organic solvents .
4. Synthesis of Imidazo[1,2-a]Pyridine Derivatives–Copper (II) Salts
- Summary of Application: This compound is used in the synthesis of imidazo[1,2-a]pyridine derivatives–copper (II) salts . These complexes are studied for their catalytic activity .
- Methods of Application: The synthesis involves the formation of complexes between Cu(CH 3 COO) 2 and 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde or 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde .
- Results or Outcomes: The complex formed between Cu(CH 3 COO) 2 and 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde shows the highest catalytic activity with an oxidation rate of 260.41 µmol L −1 s −1 .
5. Immobilization of Antibodies onto Polymer Films
- Summary of Application: This compound can be used to immobilize antibodies onto polymer films for efficient and stable biosensing .
- Methods of Application: The compound is used to chemically modify the surface of the polymer film, allowing antibodies to be attached. The modified film is then exposed to a solution containing the antibodies, which bind to the compound .
- Results or Outcomes: This method provides a stable and efficient platform for biosensing applications, with the immobilized antibodies able to selectively bind to their target antigens .
6. Synthesis of Chitosan Derivatives for Corrosion Inhibition
- Summary of Application: This compound is used in the synthesis of chitosan derivatives for corrosion inhibition purposes .
- Methods of Application: The compound is reacted with chitosan, a natural polymer, to produce a derivative that has improved corrosion inhibition properties .
- Results or Outcomes: The synthesized chitosan derivatives have been found to effectively inhibit corrosion in various metal substrates .
properties
IUPAC Name |
4-(4-bromophenyl)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFGJNGSSAQRCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)nicotinaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

